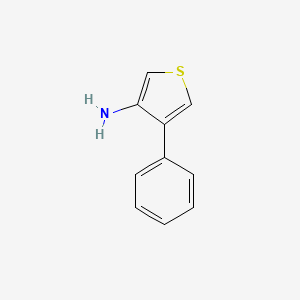

4-Phenylthiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-phenylthiophen-3-amine |

InChI |

InChI=1S/C10H9NS/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7H,11H2 |

InChI Key |

YYXRJTDWTKFYSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylthiophen 3 Amine and Its Core Derivatives

Gewald Reaction and its Advanced Modifications for 4-Phenylthiophene Ring Formation

The Gewald reaction, first reported in the 1960s, is a multicomponent reaction that provides a versatile and efficient pathway to highly substituted 2-aminothiophenes. arkat-usa.orgsciforum.net The reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. arkat-usa.orgmdpi.com This method is widely used for its operational simplicity and the availability of starting materials. researchgate.net

The one-pot, three-component Gewald reaction is a cornerstone for the synthesis of 4-phenylthiophene derivatives. In this approach, a substituted phenylacetophenone, an active methylene nitrile (such as ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur are reacted together in the presence of a basic catalyst. nih.govacs.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. researchgate.net

The choice of base and solvent can significantly influence the reaction's efficiency and yield. While organic bases like morpholine, pyridine, or triethylamine (B128534) are traditionally used, inorganic bases have also been employed. sciforum.netmdpi.com Modifications such as microwave irradiation and the use of heterogeneous catalysts have been developed to improve reaction times and yields. mdpi.com For instance, the reaction of p-substituted acetophenones with methyl cyanoacetate and elemental sulfur has been shown to produce the corresponding ethyl 2-amino-4-(substituted-phenyl)thiophene-3-carboxylates in high yields. nih.govacs.org

| Ketone | Nitrile | Base/Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-Fluoroacetophenone | Ethyl cyanoacetate | TiCl₄, Pyridine | DCM, 0 °C to RT, 18h | Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | 92 | nih.govacs.org |

| 4-Bromoacetophenone | Ethyl cyanoacetate | TiCl₄, Pyridine | DCM, 0 °C to RT, 18h | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | 86 | nih.govacs.org |

| Acetophenone (B1666503) | Malononitrile | Morpholine | Ethanol, Reflux | 2-Amino-3-cyano-4-phenylthiophene | N/A | sciforum.net |

| Substituted Acetophenones | Malononitrile | Morpholine | High-Speed Ball Milling | 4-Aryl-substituted 2-aminothiophene-3-carboxylates | 25-70 | mdpi.com |

This table presents selected examples of the Gewald reaction for synthesizing 4-phenylthiophene derivatives, highlighting the reactants, conditions, and reported yields.

An alternative to the one-pot procedure is a two-step sequence that begins with a Knoevenagel condensation, followed by a separate Gewald cyclization. arkat-usa.orgresearchgate.net In this methodology, the carbonyl compound (e.g., an acetophenone derivative) is first reacted with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate, such as 2-(1-phenylethylidene)malononitrile. sciforum.netwikipedia.org This intermediate is then isolated and subsequently reacted with elemental sulfur in the presence of a base to induce cyclization and form the 2-aminothiophene ring. arkat-usa.orgsciforum.net

This two-step approach can be advantageous in cases where the one-pot reaction leads to side products or low yields. researchgate.net The initial Knoevenagel condensation is typically catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). sciforum.netwikipedia.org The subsequent cyclization step often employs an inorganic base in a solvent system like THF/water, which can suppress the formation of byproducts. researchgate.net

Reductive Synthesis Pathways to 4-Phenylthiophen-3-amine

The amino group at the 3-position of the thiophene (B33073) ring can be introduced via reductive pathways. One common strategy involves the synthesis of a nitro-substituted thiophene precursor, which is then reduced to the corresponding amine. The nitro group can be introduced onto a pre-formed thiophene ring through electrophilic nitration. Subsequent reduction can be achieved using various reducing agents, such as tin(II) chloride or through catalytic hydrogenation.

Another approach is the direct reductive amination of a suitable carbonyl precursor. nih.gov For instance, a 3-oxo-4-phenyl-tetrahydrothiophene derivative could potentially be converted to this compound through reaction with an amine source in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov More advanced methods include titanium-catalyzed reductive coupling reactions, which can form C-C bonds and introduce functional groups that can be later converted to an amine. rsc.org

Hydrolytic and Cyclization Approaches for 2-Amino-4-phenylthiophene Derivatives

Hydrolysis and subsequent cyclization of specifically functionalized acyclic precursors provide another route to the 2-amino-4-phenylthiophene core. A notable example involves the use of α-(thiocyanatomethyl) benzylidenemalononitrile (B1330407) as a starting material. tandfonline.com Refluxing this compound in a mixture of acetic acid and dilute hydrochloric acid induces hydrolysis of the thiocyanate (B1210189) group, followed by an intramolecular cyclization to afford 2-amino-4-phenylthiophene-3-carbonitrile. tandfonline.com This method highlights the use of a tandem reaction sequence where the acidic conditions facilitate both the unmasking of a reactive thiol intermediate and the subsequent ring-closing event. While not directly yielding the 3-amino isomer, this strategy is crucial for forming the fundamental 2-amino-4-phenylthiophene scaffold, from which other derivatives can be accessed.

Strategies for Introducing Specific Substituents to the this compound Scaffold

Once the core this compound scaffold is synthesized, various substituents can be introduced to modify its properties. The thiophene ring is amenable to electrophilic aromatic substitution, although the regioselectivity is influenced by the existing phenyl and amino groups. For instance, site-selective hydroxyalkylation has been demonstrated on the related 5-phenylthiophen-2-amine (B182472) scaffold by reacting it with α-trifluoromethyl ketones, suggesting that similar electrophilic substitutions could be applied to the 3-amino isomer. nih.gov

Modern cross-coupling reactions are powerful tools for introducing a wide array of substituents. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds. nih.govrsc.org For example, a bromo- or iodo-substituted this compound could be coupled with various boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse aryl, vinyl, or alkynyl groups, respectively. nih.govrsc.org These strategies offer a high degree of flexibility for creating libraries of functionally diverse molecules for various applications.

Chemical Reactivity and Derivatization of 4 Phenylthiophen 3 Amine

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring in 4-phenylthiophen-3-amine is susceptible to electrophilic attack. The position of substitution is directed by the activating effect of the amino group and the deactivating effect of the phenyl group.

Site-Selective Hydroxyalkylation with α-Trifluoromethyl Ketones

A notable reaction is the site-selective hydroxyalkylation of aminothiophenes with α-trifluoromethyl ketones. Specifically, a catalyst-free method has been developed for the trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine (B182472), a regioisomer of the title compound. dntb.gov.uanih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism on the C3 atom of the unprotected aminothiophene. dntb.gov.uanih.gov The ability to perform this reaction under neutral, metal-free conditions is a significant advantage, as the free amine can react directly without the competing formation of imines. dntb.gov.uanih.gov This atom-economical approach provides good to excellent yields of the corresponding trifluoromethylated carbinols. dntb.gov.uanih.gov While this specific reaction has been reported for the 2-amino isomer, the principles suggest potential applicability to this compound, likely favoring substitution at the electron-rich C2 or C5 positions of the thiophene ring.

Mechanistic Studies of Aromatic Deuteration on the Thiophene Core

Deuterium (B1214612) labeling is a crucial tool in mechanistic studies and for enhancing the metabolic stability of drug candidates. nih.gov Metal-free methods for aromatic hydrogen-deuterium exchange have been developed, utilizing photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). nih.gov This technique exploits the increased basicity of the aromatic ring in its excited state to facilitate deuteration at positions that are typically difficult to access. nih.gov Mechanistic studies, supported by transient absorption spectroscopy, confirm the formation of a deuterated arenium ion intermediate. nih.gov While specific studies on this compound are not detailed, this methodology offers a promising avenue for selectively introducing deuterium onto the thiophene core, which would be invaluable for studying its reaction mechanisms and metabolic pathways. Other methods for deuteration often employ transition metal catalysts or strong bases. d-nb.infosnnu.edu.cnuni-rostock.de

Nucleophilic Transformations at the Amine Moiety

The primary amino group of this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

Acylation and Alkylation Reactions for Functional Group Introduction

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation reactions can be performed to introduce alkyl substituents. These reactions are fundamental in synthetic organic chemistry for modifying the electronic and steric properties of the molecule. libretexts.orgmasterorganicchemistry.comstudymind.co.uk For instance, the acylation of related aminothiophenes is a common strategy in the synthesis of biologically active compounds. dergipark.org.tr

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagents | Conditions | Product Type |

| Acylation | Acyl chloride, Pyridine | Room Temperature, DCM | Amide |

| Alkylation | Alkyl halide, Base | Varies | Secondary or Tertiary Amine |

Formation of Schiff Bases from the Amino Group

The primary amino group of this compound can condense with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). wikipedia.orgresearchgate.net This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com The formation of Schiff bases is often reversible and can be catalyzed by acids or bases. eijppr.com These imine derivatives are versatile intermediates and have been investigated for a range of biological activities. wikipedia.orgresearchgate.net

Table 2: General Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aldehyde or Ketone | Acid or Base catalyst, Dehydrating agent | Schiff Base (Imine) |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive thiophene ring and an amino group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the amino group and an adjacent position on the thiophene ring to build a new ring system. For instance, thieno[3,2-b]indoles, which are thiophene rings fused to an indole (B1671886) nucleus, have been synthesized through various methods, including Cadogan reductive cyclization. nih.gov This particular reaction involves the deoxygenation of a nitro group to a nitrene, which then undergoes cyclization onto an adjacent aromatic ring. While direct examples starting from this compound are not explicitly detailed, analogous cyclization strategies are prevalent in the synthesis of fused thiophene derivatives. nih.govrsc.org The development of transition metal-catalyzed cyclizations has further expanded the toolkit for constructing such complex heterocyclic frameworks. sioc-journal.cn

Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives from 2-Amino-4-phenylthiophene Precursors

The fusion of a pyrimidine (B1678525) ring with the thiophene core of 2-amino-4-phenylthiophene precursors leads to the formation of thieno[2,3-d]pyrimidines, a class of compounds with notable biological activities. nih.govsci-hub.se The synthesis of these derivatives often starts from substituted 2-aminothiophenes, which serve as versatile building blocks. sci-hub.se

One common synthetic route involves the cyclocondensation of 2-aminothiophene-3-carbonitrile (B183302) with reagents like formic acid or acetic acid to yield the corresponding thieno[2,3-d]pyrimidin-4-ones. srce.hr For instance, the reaction of 2-amino-5-isopropyl-thiophene-3-carbonitrile with formic acid under reflux conditions results in the formation of the corresponding thieno[2,3-d]pyrimidine. srce.hr

Another approach utilizes 2-aminothiophene-3-carboxylate esters. These can be condensed with ammonium (B1175870) formate (B1220265) and formamide, sometimes with microwave assistance, to produce thieno[2,3-d]pyrimidin-4-ones. sci-hub.se The versatility of the 2-aminothiophene starting material allows for the introduction of various substituents onto the thiophene ring, which in turn influences the properties of the resulting thieno[2,3-d]pyrimidine derivatives. scielo.br

The general scheme for the synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors is presented below:

| Starting Material | Reagent(s) | Product | Reference |

| 2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate | Potassium thiocyanate (B1210189), HCl/dioxane | 5-Methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one | srce.hr |

| 2-Amino-5-isopropyl-thiophene-3-carbonitrile | Formic acid, HCl | Thieno[2,3-d]pyrimidin-4-one derivative | srce.hr |

| 2-Aminothiophene-3-carboxylate ester | Ammonium formate, formamide | Thieno[2,3-d]pyrimidine-4-one | sci-hub.se |

| 2-Aminothiophene-3-carbonitrile | Trifluoroacetic acid, POCl₃ | Thieno[2,3-d]pyrimidine derivative | sci-hub.se |

Preparation of 1,3,4-Oxadiazole (B1194373) Derivatives via Phenylthiophene Intermediates

Phenylthiophene moieties can be incorporated into 1,3,4-oxadiazole rings, a class of heterocycles known for a wide range of biological activities. nih.govresearchgate.net The synthesis often involves a multi-step process starting from a suitable thiophene derivative.

A common strategy begins with the conversion of a carboxylic acid to its corresponding carbohydrazide (B1668358). For example, 5-phenylthiophene-2-carboxaldehyde can be reacted with various substituted aromatic carbohydrazides to form Schiff bases. researchgate.net These Schiff bases are then cyclized to afford the 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.net Chloramine-T is one of the reagents that can promote this cyclization. researchgate.net

Alternatively, a carbohydrazide intermediate can be cyclized using reagents like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. nih.govfarmaciajournal.com The resulting amino-functionalized oxadiazole can then be further derivatized. nih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can also be achieved by coupling an amino-substituted oxadiazole with various carboxylic acids. nih.gov

The following table summarizes a synthetic approach to 1,3,4-oxadiazole derivatives containing a 5-phenylthiophene moiety: researchgate.net

| Step | Reactants | Reagents | Product |

| 1 | Substituted aromatic acid | SOCl₂, Ethanol | Ethyl ester derivative |

| 2 | Ethyl ester derivative | Hydrazine hydrate | Carbohydrazide derivative |

| 3 | Carbohydrazide derivative, 5-Phenylthiophene-2-carboxaldehyde | Acetic acid | Schiff base derivative |

| 4 | Schiff base derivative | Chloramine-T | 2-(Aryl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole |

Formation of Tetrazole Derivatives from 2-Amino-3-cyano-4-phenylthiophenes

The cyano and amino groups present in 2-amino-3-cyano-4-phenylthiophenes are key functional groups for the synthesis of tetrazole derivatives. sciforum.net Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, known for their stability and diverse applications. sciforum.netnih.gov

The synthesis of tetrazoles from 2-amino-3-cyano-4-phenylthiophenes is typically achieved through a [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source. sciforum.net A common method involves reacting the 2-amino-3-cyano-4-phenylthiophene derivative with sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride. sciforum.net This reaction leads to the formation of a 5-substituted-1H-tetrazole, where the tetrazole ring is attached to the C3 position of the thiophene ring. sciforum.net

The general reaction is as follows: 2-Amino-3-cyano-4-phenylthiophene + NaN₃ --(ZnCl₂)--> 4-Phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine sciforum.net

This transformation is valuable as it introduces a tetrazole moiety, which can act as a bioisosteric replacement for a carboxylic acid group in medicinal chemistry, potentially improving the pharmacological properties of the molecule. nih.gov

Intramolecular Cyclization Phenomena in this compound Analogues

Analogues of this compound can undergo intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are often driven by the presence of suitably positioned reactive functional groups on the thiophene ring and its substituents.

For instance, substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids, which can be considered analogues of this compound, have been shown to undergo intramolecular cyclization. researchgate.net Under the influence of reagents like propionic anhydride, these acids can cyclize to form furanone derivatives. researchgate.netchimicatechnoacta.ru

In another example, N-aryl amides can undergo intramolecular cyclization to form 3-amino substituted oxindoles in a process that involves the formation of a 2-azaallyl anion. rsc.org While not a direct analogue, this highlights the principle of intramolecular cyclization involving an amino group and an aromatic ring.

A cascade intramolecular Prins/Friedel-Crafts cyclization has also been reported for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo researchgate.netannulen-7-ols. beilstein-journals.org This type of reaction involves the intramolecular cyclization of an aldehyde onto a vinyl group, followed by a Friedel-Crafts alkylation.

Oxidation and Reduction Reactions of the Thiophene System

The thiophene ring in this compound and its derivatives can undergo both oxidation and reduction reactions, which can alter the electronic properties and reactivity of the molecule.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene 1,1-dioxide. wikipedia.orgresearchgate.net The oxidation can be achieved using various oxidizing agents, such as trifluoroperacetic acid or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium (MTO). wikipedia.orgdicp.ac.cn The oxidation of thiophene derivatives to their corresponding sulfones can be carried out efficiently under homogeneous conditions. dicp.ac.cn For example, various thiophene derivatives have been oxidized to the corresponding sulfones with quantitative conversion using the MTO/H₂O₂ system. dicp.ac.cn The reactivity of thiophenes in oxidation reactions can be influenced by the substituents present on the ring. dicp.ac.cn

Reduction: The thiophene ring can be partially or fully reduced. Catalytic hydrogenation is a common method for the reduction of thiophenes. Transition metal complexes can be used to catalyze the hydrogenation of thiophenes. researchgate.net The complete reduction of the thiophene ring leads to the formation of a tetrahydrothiophene (B86538) ring.

Transition Metal-Catalyzed Functionalization and Amination Strategies

Transition metal catalysis provides powerful tools for the functionalization of the thiophene ring in this compound and its derivatives, including C-H activation and amination reactions. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce aryl or vinyl groups onto the thiophene ring. nih.gov For instance, the arylation of thiophenes can be achieved using aryl halides in the presence of a palladium catalyst. nih.gov The regioselectivity of these reactions can often be controlled by the directing effects of substituents on the thiophene ring.

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov Transition metals like palladium, rhodium, and ruthenium can catalyze the direct arylation, olefination, and amination of thiophenes. rsc.orgnih.gov For example, Rh(III)-catalyzed thioether-directed C-H/C-H cross-coupling of benzylthioethers with thiophenes has been reported for the synthesis of ortho-functionalized 2-aryl thiophenes. rsc.org

Ruthenium complexes have been shown to catalyze the intermolecular amination of the C-H bond of heterocycles like thiophene, affording the corresponding amino-derivatives. nih.gov Electrochemical methods are also emerging as a metal- and oxidant-free approach for the C-H amination of heteroarenes, including thiophene. frontiersin.org

Advanced Spectroscopic and Chromatographic Characterization of 4 Phenylthiophen 3 Amine Research Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of protons within a molecule. For 4-phenylthiophen-3-amine, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons on the thiophene (B33073) and phenyl rings, as well as the amine group.

The aromatic protons on the phenyl and thiophene rings typically resonate in the downfield region of the spectrum, generally between δ 6.0 and 9.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents and their positions on the rings. The amine (NH₂) protons can appear over a wide chemical shift range, often from δ 0.5 to 5.0 ppm, and the signal may be broadened due to hydrogen bonding and exchange with solvent molecules. pdx.edu For instance, in related 2-aminothiophene derivatives, the amine proton appears as a singlet at δ 4.0 ppm, while the thiophene proton is observed as a singlet at δ 6.3 ppm and the aromatic protons as a multiplet in the range of δ 6.30-7.48 ppm. ijpbs.com

Table 1: Representative ¹H NMR Spectral Data for a this compound Analog

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amine (NH) | 4.0 | Singlet | Shift and broadening can be concentration and solvent dependent. |

| Thiophene (CH) | 6.3 | Singlet | Represents the proton on the thiophene ring. |

| Aromatic (Ar-H) | 6.30-7.48 | Multiplet | Corresponds to the protons on the phenyl ring. |

This table is based on data for a structurally similar compound, ethyl 2-amino-4-phenylthiophene-3-carboxylate, and serves as an illustrative example. ijpbs.com

¹³C NMR Spectral Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of a molecule. With a much broader chemical shift range than ¹H NMR, ¹³C NMR often allows for the resolution of individual carbon signals, including those of quaternary carbons. oregonstate.edu

In the ¹³C NMR spectrum of a this compound derivative, distinct signals are expected for the carbons of the thiophene and phenyl rings. The chemical shifts of these carbons are sensitive to the electronic environment. mdpi.com Generally, aromatic and alkene carbons appear in the δ 100-160 ppm range. oregonstate.eduwisc.edu The carbon atoms directly bonded to the sulfur atom and the nitrogen atom in the thiophene ring will have characteristic chemical shifts influenced by the heteroatoms. For example, in a related furan (B31954) derivative, the carbon atoms of the phenyl and furan rings show resonances between δ 120.3 and 162.7 ppm. rsc.org The reference standard for ¹³C NMR is typically tetramethylsilane (B1202638) (TMS) at 0 ppm, and deuterated solvents like chloroform-d (B32938) (CDCl₃) show a characteristic triplet at approximately 77 ppm. oregonstate.edumdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl Ring Carbons | 125-140 |

| Thiophene Ring Carbons | 110-150 |

| C-NH₂ (Thiophene) | 140-150 |

| C-Phenyl (Thiophene) | 130-145 |

These are approximate ranges based on general principles of ¹³C NMR spectroscopy.

¹⁹F NMR Spectral Analysis for Fluorinated this compound Derivatives

For fluorinated analogs of this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an exceptionally powerful and sensitive technique. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it ideal for NMR studies. alfa-chemistry.combiophysics.org A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that for protons, making it highly sensitive to subtle changes in the local electronic environment. biophysics.orgnih.gov

This sensitivity allows for the clear differentiation of fluorine atoms in different positions on the molecule. For example, fluorinated derivatives of aromatic amino acids often show distinct, well-resolved signals for each fluorinated position. biophysics.org The chemical shift is influenced by the electronic nature of neighboring groups; electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com This technique is invaluable for confirming the successful incorporation and specific location of fluorine atoms within the molecular structure of derivatives like 4-(4-fluorophenyl)thiophen-3-amine. nih.gov

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the characterization of novel compounds. It provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.gov For this compound, HRMS would confirm the molecular ion at an m/z corresponding to its exact mass. For example, related compounds have been analyzed using HRMS to confirm their molecular ions, such as m/z 175.04503 for the positive molecular ion (M⁺). vulcanchem.com This precise mass data is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions and for verifying the identity of a synthesized compound. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pageplace.despectroscopyonline.com These methods are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic rings, and C=C stretching within the rings. The N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. ijpbs.comup.ac.za Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹, while C=C stretching bands for the aromatic rings occur in the 1400-1600 cm⁻¹ region. ijpbs.commdpi.com The C-S stretching vibration of the thiophene ring is expected to appear at lower wavenumbers.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, C=C and C-S bonds can produce strong signals. spectroscopyonline.comup.ac.za The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of its structure. researchgate.netelsevier.com For example, in related thiourea (B124793) complexes, a strong band around 729 cm⁻¹ in both IR and Raman spectra is attributed to the C=S stretch. up.ac.za

Table 3: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (Amine) | 3300-3500 | IR |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=C Stretch (Aromatic) | 1400-1600 | IR, Raman |

| C-N Stretch | 1250-1350 | IR |

| C-S Stretch | 600-800 | IR, Raman |

These are general ranges and the exact peak positions can vary.

Chromatographic Techniques for Separation and Purity Assessment

The structural complexity of this compound, featuring both a thiophene ring and an aromatic amine group, necessitates robust chromatographic methods for its effective separation and characterization. The polarity and potential for hydrogen bonding of the amine group, combined with the aromaticity of the phenyl and thiophene rings, govern its behavior on various chromatographic media.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a final compound and for quantitative analysis. For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. thermofisher.com

In a typical RP-HPLC setup, a nonpolar stationary phase, most frequently a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. chromatographyonline.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The purity of this compound can be assessed by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity, while the presence of additional peaks suggests impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantification.

Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, as the phenyl and thiophene rings exhibit strong UV absorbance. researchgate.netresearchgate.net Method development often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and the pH of the aqueous component, often with a buffer like phosphate (B84403) or ammonium (B1175870) acetate (B1210297), to achieve optimal peak shape and resolution from potential impurities. thermofisher.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 3.0 x 100 mm, 1.8 µm) chromatographyonline.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often containing 0.1% formic acid or an acetate buffer) thermofisher.com |

| Gradient Example | Start at 20% Acetonitrile, increase to 70% over 15 minutes |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |

| Detection | UV/DAD at 254 nm researchgate.net |

| Column Temperature | 25-30 °C researchgate.net |

| Injection Volume | 5 - 20 µL |

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and invaluable tool for qualitatively monitoring the progress of a chemical reaction. ualberta.ca In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. thieme-connect.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel (a polar adsorbent). growingscience.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. mdpi.comresearchgate.net By capillary action, the eluent moves up the plate, separating the components of the spotted mixture based on their differing affinities for the stationary and mobile phases. ualberta.ca

The progress of the reaction is visualized by comparing the spots from the reaction mixture with spots of the pure starting material(s) and, if available, the pure product. ualberta.ca As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. Visualization is typically done under a UV lamp, where the aromatic rings of the compounds will appear as dark spots on a fluorescent background. growingscience.com

Table 2: Example TLC Systems for Monitoring this compound Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ plates mdpi.com |

| Eluent System 1 | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) researchgate.netunito.it |

| Eluent System 2 | Dichloromethane:Methanol (e.g., 9:1 v/v) |

| Eluent System 3 | Petroleum Ether:Diethyl Ether (e.g., 9:1 v/v) mdpi.com |

| Visualization | UV Lamp (254 nm) and/or Iodine Tank growingscience.com |

Following the completion of a synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Flash chromatography is the standard method for preparative-scale purification in organic synthesis labs. tandfonline.com It is essentially an air-pressure accelerated version of traditional column chromatography, allowing for faster and more efficient separations. tandfonline.comnih.gov

For the purification of this compound, the crude reaction mixture is first concentrated and then loaded onto a column packed with silica gel. google.comgoogleapis.comgoogle.com A solvent system (eluent), similar to one developed using TLC, is then passed through the column. unito.it Typically, a gradient of increasing polarity is used, starting with a nonpolar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate). nih.gov This causes the compounds to move down the column at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent is removed to yield the purified this compound. epfl.ch

Table 3: Representative Flash Chromatography Protocol for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) mdpi.com |

| Eluent System | Gradient elution, e.g., starting with 100% Hexane and gradually increasing to 20-40% Ethyl Acetate in Hexane nih.gov |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or direct liquid loading |

| Fraction Analysis | TLC with UV visualization thieme-connect.com |

Computational Chemistry and Mechanistic Investigations of 4 Phenylthiophen 3 Amine

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the mechanisms of complex organic reactions. For elucidating the formation and reactivity of aminothiophenes, DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies.

A primary route to the 2-aminothiophene core, structurally related to 4-phenylthiophen-3-amine, is the Gewald reaction. organic-chemistry.org This multicomponent reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. nih.gov DFT studies, often employing functionals like M06-2X or B3LYP with appropriate basis sets (e.g., aug-cc-pV(T+d)Z), have been used to investigate its complex mechanism. acs.orgresearchgate.net

Key mechanistic steps elucidated by DFT include:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the nitrile. nih.gov

Sulfur Addition: The resulting intermediate reacts with elemental sulfur (S₈). DFT calculations help to model the opening of the sulfur ring and the formation of various polysulfide intermediates. acs.orgresearchgate.net

Cyclization and Aromatization: The crucial step involves an intramolecular nucleophilic attack to form the thiophene (B33073) ring. DFT is used to locate the transition state for this cyclization and the subsequent tautomerization and aromatization steps that lead to the stable 2-aminothiophene product, which is the thermodynamic driving force for the reaction. acs.orgresearchgate.net

By calculating the Gibbs free energy for each reactant, intermediate, transition state, and product, a complete energy profile of the reaction can be constructed. This allows researchers to identify the rate-determining step and understand how substituents or catalysts might influence the reaction kinetics and yield. For instance, calculations have shown that protonation of polysulfide intermediates can provide a more kinetically favorable pathway for their decomposition. acs.orgresearchgate.net

Table 1: Representative Activation Energies for Key Steps in Aminothiophene Synthesis via DFT

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Knoevenagel Condensation | M06-2X/aug-cc-pV(T+d)Z | ~2.5 (endergonic intermediate formation) |

| Polysulfide Decomposition | M06-2X/aug-cc-pV(T+d)Z | Varies (unimolecular decomposition favored for >5 sulfur atoms) |

| Intramolecular Cyclization | DFT Calculations | Kinetically controlled step leading to the final product |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of this compound, which dictate its reactivity and potential applications. Methods like DFT are used to determine its three-dimensional structure and analyze its molecular orbitals. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. youtube.com

HOMO: Represents the ability of a molecule to donate electrons. Its energy level is related to the ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiophene ring system.

LUMO: Represents the ability of a molecule to accept electrons. Its energy level is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. rasayanjournal.co.in A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netrasayanjournal.co.in For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the amine group and the sulfur atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogens.

These calculations provide quantitative descriptors that help predict how the molecule will interact with other reagents.

Table 2: Predicted Electronic Properties of Phenyl-Amino Heterocyclic Systems from Quantum Calculations

| Parameter | Typical Computational Level | Predicted Value/Characteristic | Significance |

| EHOMO | B3LYP/6-311++G(d,p) | -5.0 to -6.0 eV | Electron-donating ability |

| ELUMO | B3LYP/6-311++G(d,p) | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 3.0 to 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | B3LYP/6-311++G(d,p) | 1.5 to 3.5 Debye | Molecular polarity |

| MEP Negative Region | B3LYP/6-311++G(d,p) | Localized on N and S atoms | Site for electrophilic attack |

| MEP Positive Region | B3LYP/6-311++G(d,p) | Localized on N-H protons | Site for nucleophilic attack |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). gyanvihar.org This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. tandfonline.comresearchgate.net

The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (optimized using quantum chemistry) and the receptor (often from a protein data bank).

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the receptor's active site. researchgate.net

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. gyanvihar.orgresearchgate.net

Thiophene derivatives have been investigated as inhibitors for various biological targets, including kinases, bacterial enzymes, and cyclooxygenase (COX) enzymes. researchgate.net A docking study of this compound into a hypothetical kinase active site would likely reveal that the amine group acts as a hydrogen bond donor, while the thiophene and phenyl rings engage in hydrophobic and π-π interactions with nonpolar amino acid residues.

Table 3: Illustrative Molecular Docking Results for Aminothiophene Scaffolds against a Protein Target

| Parameter | Description | Example Finding |

| Protein Target | Enzyme or receptor being inhibited | Cyclooxygenase-2 (COX-2) researchgate.net |

| Docking Score/Binding Energy | Estimated free energy of binding | -7.5 to -9.5 kcal/mol |

| Hydrogen Bond Interactions | Key polar interactions stabilizing the complex | Amine N-H with backbone carbonyl of an amino acid |

| Hydrophobic Interactions | Interactions with nonpolar residues | Phenyl and thiophene rings with Val, Leu, Ile residues |

| π-π Stacking | Interactions between aromatic rings | Thiophene ring with Phe or Tyr side chains |

| Interacting Residues | Specific amino acids in the active site involved in binding | Ser, Arg, Tyr, Val |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding in this compound Systems

Hydrogen bonds are critical non-covalent interactions that influence molecular conformation, crystal packing, and interactions with biological targets. The this compound scaffold contains a hydrogen bond donor (the N-H group) and potential acceptors (the sulfur atom and the π-systems of the rings), allowing for both intramolecular and intermolecular hydrogen bonding.

Computational methods are highly effective for analyzing these interactions:

Geometric Analysis: DFT-optimized geometries provide precise information on hydrogen bond parameters, such as the D–H···A distance (donor-hydrogen to acceptor) and the D–H···A angle (ideally close to 180° for a strong bond). ruc.dk

Vibrational Frequency Analysis: The formation of a hydrogen bond typically causes a red shift (lowering of frequency) in the stretching vibration of the D-H bond (e.g., the N-H stretch), which can be calculated and compared with experimental IR spectra.

Atoms in Molecules (AIM) Theory: AIM analysis can be used to find the bond critical point (BCP) between the hydrogen and acceptor atoms. mdpi.com The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative measures of the bond's strength and nature (electrostatic vs. covalent). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the interaction energy associated with a hydrogen bond by measuring the stabilization energy (E(2)) resulting from the charge transfer from the acceptor's lone pair orbital to the donor's antibonding orbital (n → σ*).

In a system like this compound, weak intramolecular N-H···S or C-H···S hydrogen bonds might exist, influencing the planarity between the thiophene and phenyl rings. In a condensed phase or in the presence of a solvent, intermolecular hydrogen bonds (e.g., N-H···N or N-H···O) would play a dominant role in forming dimers or larger aggregates. scispace.com

Table 4: Typical Parameters for Characterizing Hydrogen Bonds in Amine-Containing Systems via DFT

| Parameter | Method | Typical Value for N-H···X Bond | Interpretation |

| H···A Distance | Geometry Optimization | 1.8 - 2.2 Å | Shorter distance indicates stronger bond ruc.dk |

| D–H···A Angle | Geometry Optimization | 150 - 180° | Closer to 180° indicates stronger, more linear bond ruc.dk |

| N-H Vibrational Shift (Δν) | Frequency Calculation | -30 to -100 cm⁻¹ | Red shift indicates bond formation/strengthening |

| Interaction Energy (Eint) | Supermolecular/BSSE | -3 to -8 kcal/mol | Quantifies the strength of the H-bond |

| Electron Density at BCP (ρ) | AIM | 0.01 - 0.04 a.u. | Higher value indicates stronger interaction mdpi.com |

| NBO Stabilization Energy (E(2)) | NBO | 2 - 10 kcal/mol | Measures orbital interaction strength |

Applications of 4 Phenylthiophen 3 Amine As a Synthetic Precursor

Building Block in the Synthesis of Complex Organic Molecules

The inherent reactivity of the amino group and the thiophene (B33073) ring makes 4-phenylthiophen-3-amine an important precursor for constructing more complex molecules. It can undergo a variety of chemical transformations, including diazotization, condensation, and cyclization reactions, to yield elaborate molecular frameworks. For instance, it is utilized in multi-step syntheses to create fused heterocyclic systems and substituted aromatic compounds that are key components in materials science and medicinal chemistry.

The strategic placement of the phenyl and amine groups on the thiophene core allows for regioselective reactions, providing chemists with precise control over the synthetic outcome. This level of control is essential when building large, intricate molecules where specific stereochemistry and functional group positioning are critical for the target molecule's function.

Precursor for Advanced Materials

Thiophene and its derivatives are well-known for their applications in materials science, particularly in the development of organic electronic materials. Compounds containing the thiophene nucleus can serve as precursors for functional materials with applications in luminescence, redox activity, and electronic transport. researchgate.net this compound, as a thiophene derivative, is a valuable precursor for creating polymers and other materials with unique photophysical properties.

The amine group can be used as a handle to polymerize the molecule or to attach it to other molecular units, leading to the formation of conductive polymers, dyes, and photosensitizers. The phenyl group can also be modified to fine-tune the electronic and physical properties of the resulting materials, such as their solubility, stability, and light-emitting characteristics. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Intermediate for Pharmacologically Significant Scaffolds and Heterocyclic Systems

The thiophene ring is a privileged pharmacophore in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs. nih.gov this compound is a key intermediate in the synthesis of various pharmacologically active scaffolds, particularly fused heterocyclic systems like thienopyridines. These scaffolds are of significant interest due to their diverse biological activities.

Thieno[3,2-c]pyridines and thieno[2,3-b]pyridines are two important classes of heterocyclic compounds synthesized from aminothiophene precursors. nih.govnih.govmdpi.com These ring systems are found in molecules that exhibit a range of biological effects, including potential antipsychotic activity and affinity for adenosine (B11128) receptors, which are targets for epilepsy treatment. nih.govnih.gov For example, this compound can be a starting point for creating substituted thienopyridines that act as potassium channel inhibitors or ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govgoogle.com

The synthesis of these scaffolds often involves cyclization reactions where the amino group of the thiophene precursor reacts with another functional group to form the new fused ring. The general synthetic utility of aminothiophenes makes them indispensable in the creation of novel compounds for drug discovery. researchgate.net

Table 1: Examples of Pharmacologically Significant Scaffolds Derived from Aminothiophene Precursors

| Scaffold Class | Synthetic Approach | Potential Therapeutic Application |

|---|---|---|

| Thieno[3,2-c]pyridines | Pictet-Spengler cyclization of aminothiophene derivatives. nih.gov | Potassium channel inhibition, antipsychotics. nih.govgoogle.com |

| Thieno[2,3-b]pyridines | Ring closure reactions of substituted aminopyridines. nih.gov | Adenosine A1 receptor ligands for epilepsy. nih.gov |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | Condensation and cyclization of aminothieno[2,3-b]pyridine derivatives. researchgate.net | Antiallergic, antiprotozoal activities. researchgate.net |

Role in Agrochemical Research and Development

Thiophene-based compounds have also found applications in the agrochemical industry. researchgate.net The structural motifs derived from this compound can be incorporated into molecules designed as pesticides, herbicides, or plant growth regulators. The development of new agrochemicals is crucial for crop protection and improving agricultural yields.

The synthesis of novel thieno[2,3-b]thiophene (B1266192) derivatives, for example, has been explored for their potential biological activities in an agrochemical context. ekb.eg While specific large-scale applications of this compound in commercial agrochemicals are not extensively documented in readily available literature, its role as a versatile building block suggests its potential utility in the exploratory phases of agrochemical research, where new molecular scaffolds are constantly being designed and tested for desired biological effects.

Advanced Structural Analysis of 4 Phenylthiophen 3 Amine Derivatives

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise atomic arrangement of molecules in the solid state. For derivatives of 4-phenylthiophen-3-amine, this technique reveals key structural parameters, including the dihedral angle between the thiophene (B33073) and phenyl rings, and the nature of the intermolecular forces that govern the crystal packing.

A close structural analog, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, provides significant insight into the crystallographic features that can be expected for N-acylated this compound derivatives. Its analysis shows that even subtle forces within the crystal lattice can lead to conformational differences. The crystal structure of this derivative was resolved in the monoclinic space group P2₁/c and, notably, contains two crystallographically independent molecules (Molecule A and Molecule B) within the asymmetric unit nih.gov.

The primary distinction between these two molecules lies in the torsional or dihedral angle between the planes of the phenyl and the sulfur-containing heterocyclic rings. In Molecule A, this angle is 38.94(16)°, whereas in Molecule B, it is 32.12(15)° nih.gov. This variation underscores the conformational flexibility of the bond linking the two rings and demonstrates that the molecule's final solid-state conformation is a delicate balance between its intrinsic low-energy state and the stabilizing forces of the crystal packing.

Interactive Data Table: Crystallographic Data for N-(5-iodo-4-phenylthiazol-2-yl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉IN₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0185 (4) |

| b (Å) | 10.3392 (4) |

| c (Å) | 21.4938 (8) |

| β (°) | 99.239 (2) |

| Volume (ų) | 2417.01 (16) |

| Z (Molecules/unit cell) | 8 (2 independent molecules) |

| Dihedral Angle (Molecule A) | 38.94 (16)° |

| Dihedral Angle (Molecule B) | 32.12 (15)° |

Conformational Analysis in Solution and Solid Phases

The conformation of biaryl systems like this compound derivatives can differ significantly between the solid state and solution. In the solid phase, as revealed by X-ray crystallography, the conformation is fixed and influenced by crystal packing forces that maximize intermolecular interactions nih.gov. The existence of two distinct conformers in the crystal lattice of N-(5-iodo-4-phenylthiazol-2-yl)acetamide is a direct illustration of this principle, where the energetic cost of a slight conformational change is compensated by more favorable packing arrangements nih.gov.

In contrast, in the solution phase, the molecule is free from the constraints of a rigid lattice. It can explore a wider range of conformations through rotation around the single bond connecting the phenyl and thiophene rings. The conformation observed in solution is typically a dynamic average of all accessible rotational states, often corresponding to the calculated lowest-energy conformation in the gas phase. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into this averaged solution-state structure.

Computational studies using methods like Density Functional Theory (DFT) are frequently employed to calculate the potential energy surface for rotation around the inter-ring bond. These calculations can predict the lowest-energy conformation, which is often compared with the experimental solid-state structure. For many oligothiophene systems, theoretical calculations show that nearly planar geometries are energetically favored to maximize π-conjugation. However, steric hindrance between ortho-hydrogens on the adjacent rings often leads to a non-planar, twisted minimum energy conformation. The degree of this twist in the solid state can be further modulated by the intermolecular forces present in the crystal, which may favor a more planar or a more twisted geometry than what is predicted for an isolated molecule in the gas or solution phase. The discrepancy between the solution-phase conformation and the solid-state structure is therefore a direct measure of the influence of crystal packing forces.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenylthiophen-3-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions between substituted thiophene precursors and phenyl derivatives. For example, acid chlorides can react with amine-functionalized intermediates under inert atmospheres (e.g., N₂) in anhydrous tetrahydrofuran (THF) . Optimization includes adjusting stoichiometry, temperature (e.g., ice-cooled vs. room temperature), and catalysts. Post-reaction purification via column chromatography or recrystallization is critical. Yield improvements may require iterative testing of solvents (e.g., THF vs. DMF) and reaction times .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 2.5–5.0 ppm). Compare with literature data for analogous thiophene-amine systems .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Identify N–H stretching (~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors.

- Store waste separately in labeled containers and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Perform X-ray crystallography for unambiguous structural assignment (e.g., bond angles, packing motifs) .

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Consult databases like SciFinder or Reaxys to verify reported spectral data .

Q. What strategies improve the regioselectivity of this compound functionalization?

- Methodology :

- Use directing groups (e.g., sulfonamides) to control electrophilic substitution on the thiophene ring.

- Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for precise functionalization .

- Monitor reaction progress with HPLC or TLC to identify intermediate species and adjust conditions dynamically .

Q. How can computational models predict the biological activity of this compound analogs?

- Methodology :

- Perform 3D-QSAR modeling to correlate structural features (e.g., electron-withdrawing substituents) with activity trends .

- Use molecular docking to simulate interactions with target proteins (e.g., kinases or GPCRs).

- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.